8-Methoxyphenazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyphenazin-2-amine, also known as Osmine, is a chemical compound that belongs to the phenazine family. It is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. This chemical compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-Methoxyphenazin-2-amine involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) in the body. It also acts as an inhibitor of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Methoxyphenazin-2-amine exhibits a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can lead to the prevention and treatment of various diseases. It also exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Methoxyphenazin-2-amine in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 8-Methoxyphenazin-2-amine. One of the main areas of focus is the development of novel therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of focus is the development of new synthetic methods for the production of this compound, which can help in its large-scale production for commercial applications.
In conclusion, 8-Methoxyphenazin-2-amine is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Further research and development of this compound can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 8-Methoxyphenazin-2-amine involves the reaction of 8-hydroxyphenazine with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of the desired product, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
8-Methoxyphenazin-2-amine has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of biochemistry and pharmacology. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
18450-21-0 |
---|---|
Produktname |
8-Methoxyphenazin-2-amine |
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
8-methoxyphenazin-2-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-9-3-5-11-13(7-9)16-12-6-8(14)2-4-10(12)15-11/h2-7H,14H2,1H3 |
InChI-Schlüssel |
NIEFGAPJXYGEHV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1 |
Kanonische SMILES |
COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1 |
Synonyme |
2-Amino-8-methoxyphenazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.